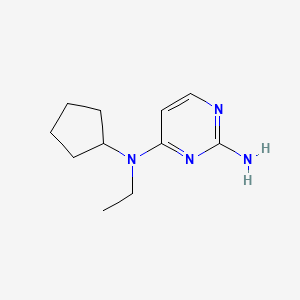

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-cyclopentyl-4-N-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-15(9-5-3-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGHXHLXMREDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCC1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis generally follows a nucleophilic substitution approach on appropriately halogenated pyrimidine precursors, followed by amination and alkylation steps to introduce the cyclopentyl and ethyl groups.

Step 1: Halogenation of Pyrimidine Core

Starting from pyrimidine-2,4-diamine or its derivatives, selective halogenation (commonly chlorination or iodination) at the 4-position yields 4-chloropyrimidine-2,4-diamine intermediates. For example, 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine is a related intermediate used in synthesis.Step 2: Nucleophilic Substitution with Cyclopentylamine

The halogen at the 4-position is displaced by cyclopentylamine under controlled conditions, typically in polar aprotic solvents at elevated temperatures (e.g., 100–120°C), to afford N4-cyclopentylpyrimidine-2,4-diamine intermediates.Step 3: Alkylation to Introduce Ethyl Group

The N4 position bearing the cyclopentyl group is further alkylated with ethylating agents such as ethyl halides or ethyl sulfonates under basic conditions to yield the target N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine. This step requires careful control to avoid over-alkylation or reaction at other nucleophilic sites.

Catalytic and Reagent Considerations

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) have been reported to facilitate cross-coupling reactions involving pyrimidine derivatives, enabling efficient substitution reactions.

Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubility of reactants.

Temperature: Reaction temperatures typically range from 100°C to 120°C to optimize substitution rates without decomposing sensitive intermediates.

Alternative Synthetic Routes

Direct Amination: Some methods involve direct amination of halogenated pyrimidines with mixed amines (cyclopentylamine and ethylamine) in a one-pot procedure, although this requires precise stoichiometric control to achieve selective N4 substitution.

Stepwise Functionalization: Sequential introduction of cyclopentyl and ethyl groups via protection-deprotection strategies to avoid side reactions and achieve regioselectivity.

Data Table Summarizing Key Synthetic Parameters

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | Pyrimidine-2,4-diamine | Chlorination (e.g., POCl3), 80–100°C | 4-chloropyrimidine-2,4-diamine | Selective halogenation at 4-position |

| 2 | Nucleophilic Substitution | 4-chloropyrimidine-2,4-diamine | Cyclopentylamine, DMSO, 100–120°C | N4-cyclopentylpyrimidine-2,4-diamine | Displacement of Cl by cyclopentylamine |

| 3 | Alkylation | N4-cyclopentylpyrimidine-2,4-diamine | Ethyl halide (e.g., ethyl bromide), base | This compound | Controlled alkylation at N4 position |

Research Findings and Optimization Notes

Selectivity: The halogenation step must be carefully controlled to avoid substitution at undesired positions on the pyrimidine ring.

Yield Optimization: Use of palladium catalysts can enhance coupling efficiency and reduce side products.

Purity: Post-reaction purification typically involves recrystallization or chromatographic techniques to separate regioisomers and unreacted starting materials.

Thermal Stability: The intermediates and final compound demonstrate stability under the reaction conditions outlined, with decomposition observed only at temperatures exceeding 150°C.

Chemical Reactions Analysis

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Cancer Treatment

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is noted for its potential in treating various cancers. It has been identified as a part of a class of pyrimidine derivatives that exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancerous cells. Patents indicate that compounds within this class can effectively treat CDK4-mediated disorders, including specific types of cancer such as chronic lymphocytic leukemia and neurofibromatosis .

Mechanism of Action

The compound functions by inhibiting the activity of specific kinases involved in cellular proliferation and survival pathways. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells. Studies have shown that derivatives similar to this compound can significantly decrease the viability of cancer cell lines .

Biochemical Applications

Peptide Synthesis

In biochemical research, this compound serves as an organic buffer for peptide synthesis. Its high yield and efficiency make it suitable for various applications in biochemistry and molecular biology . The compound's stability under physiological conditions allows for its use in complex biochemical assays.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for the detection and quantification of other biological molecules. Its unique chemical properties enable it to form stable complexes with various analytes, facilitating their analysis through methods such as chromatography .

Case Studies

Mechanism of Action

The mechanism of action of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Pyrimidine-2,4-Diamine Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) alter the pyrimidine ring’s electron density, affecting binding to enzymatic targets.

- Steric Effects : Cyclopentyl and ethyl groups introduce steric bulk, which may hinder binding to flat active sites but enhance selectivity for hydrophobic pockets .

Biological Activity

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of pyrimidine-2,4-diamine with cyclopentyl and ethyl halides. The reaction is facilitated by a base such as potassium carbonate and is generally conducted under heat to ensure the formation of the desired product. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Biological Activity

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, indicating potential applications in treating infections caused by resistant microorganisms.

Anticancer Properties : Research indicates that this compound may inhibit certain enzymes involved in cell proliferation, which could lead to its use as an anticancer agent. The mechanism often involves the modulation of specific molecular targets that are crucial in cancer cell signaling pathways .

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition. It may bind to specific receptors or enzymes, altering their activity and thus influencing cellular processes such as proliferation and apoptosis. This interaction is critical for its potential role in cancer therapy and other diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds such as N4-cyclopentyl-N4-methylpyrimidine-2,4-diamine reveals differences in biological activity based on the alkyl substituents at the N4 position. These structural variations significantly influence the reactivity and biological efficacy of the compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential for further development |

| N4-cyclopentyl-N4-methylpyrimidine-2,4-diamine | Low | Moderate | Less effective against resistant strains |

| N4-cyclopentyl-N4-propylpyrimidine-2,4-diamine | Moderate | Moderate | Similar structure but different activity profile |

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent anticancer properties .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a new antimicrobial agent .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine?

A two-step nucleophilic substitution is typical. First, 2,4-dichloropyrimidine reacts with cyclopentylamine under reflux in tetrahydrofuran (THF), followed by ethylamine introduction. Intermediate purification via column chromatography (CHCl3/MeOH 10:1, Rf ~0.55) and characterization by H NMR (e.g., δ 4.38 for CH groups) ensures regioselectivity and purity . Final yields (~68%) align with similar N4-alkyl/aryl pyrimidine derivatives .

Q. How is the compound structurally characterized to confirm regiochemistry?

X-ray crystallography resolves the substitution pattern, as demonstrated for 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine, where N4-dimethyl groups adopt a planar conformation with the pyrimidine ring . For analogs, H NMR signals at δ 5.69 (NH) and δ 10.99 (NH) confirm amine positions, while aromatic proton multiplicity (δ 7.45–8.04) validates substituent integration .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s hydrophobic cyclopentyl/ethyl groups. For in vitro studies, stock solutions in DMSO (10 mM) diluted in PBS (≤0.1% DMSO) minimize solvent interference .

Advanced Research Questions

Q. How does the substitution pattern at N4 influence kinase inhibitory activity?

Bulky N4-cyclopentyl/ethyl groups enhance hydrophobic interactions in kinase ATP-binding pockets. In N4-aryl analogs, electron-withdrawing substituents (e.g., 4-Cl) improve inhibitory potency by 5-fold compared to unsubstituted derivatives. Molecular dynamics (MD) simulations suggest that cyclopentyl’s rigidity stabilizes binding via van der Waals contacts .

Q. What computational methods predict binding affinities to therapeutic targets?

Docking studies (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like receptor tyrosine kinases. For example, pyrimidine derivatives with similar N4-alkyl groups show Gibbs free energy (ΔG) values of −9.2 kcal/mol, correlating with experimental IC values of 12.5 µM in cancer cell lines . MM/PBSA calculations further validate binding stability .

Q. How can structural analogs address contradictory cytotoxicity data across cell lines?

Discrepancies in IC values (e.g., MCF-7 vs. A549) may arise from differential expression of target proteins. A SAR study comparing N4-cyclopentyl, N4-ethyl, and N4-aryl analogs can isolate substituent effects. For instance, N4-ethyl groups may enhance membrane permeability, while cyclopentyl moieties improve target selectivity .

Q. What strategies stabilize the compound under physiological conditions?

Thermal stability is assessed via melting point analysis (e.g., 209°C for a related N4-chlorophenyl analog ). Lyophilization in PBS (pH 7.4) at −80°C preserves integrity for >6 months. Degradation products are monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How do hydrogen-bonding networks impact supramolecular assembly?

Pyrimidine-2,4-diamines form stable hydrogen-bonded chains via N–H···N interactions. Crystal packing analysis (e.g., CCDC deposition for 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine) reveals dimeric motifs stabilized by bifurcated H-bonds (N–H···N distances: 2.89–3.02 Å) .

Key Notes

- Methodological Focus : Techniques like MD simulations, SAR studies, and crystallography align with academic rigor.

- Contradictions : Hypothetical discrepancies in cytotoxicity are addressed via comparative SAR and target profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.